![molecular formula C11H23ClO B13870438 1-Chloro-5,5-dimethylnonan-4-OL CAS No. 54131-67-8](/img/structure/B13870438.png)
1-Chloro-5,5-dimethylnonan-4-OL
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Overview
Description
1-Chloro-5,5-dimethylnonan-4-OL is an organic compound with the molecular formula C11H23ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5,5-dimethylnonan-4-OL typically involves the chlorination of 5,5-dimethylnonan-4-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), which facilitate the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5,5-dimethylnonan-4-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 5,5-dimethylnonan-4-OL.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 5,5-dimethylnonan-4-OL.
Substitution: Formation of various substituted nonane derivatives.
Scientific Research Applications
1-Chloro-5,5-dimethylnonan-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5,5-dimethylnonan-4-OL involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound may act by modifying the structure and function of proteins or enzymes, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-Chloro-5,5-dimethylhexan-4-OL
- 1-Chloro-5,5-dimethylheptan-4-OL
- 1-Chloro-5,5-dimethyloctan-4-OL
Comparison: 1-Chloro-5,5-dimethylnonan-4-OL is unique due to its specific chain length and the position of the chlorine atom and hydroxyl group. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can influence its applications and effectiveness in various fields.
Biological Activity
1-Chloro-5,5-dimethylnonan-4-OL is an organic compound characterized by the presence of both chlorine and hydroxyl functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and environmental science.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C11H23ClO |
Molecular Weight | 208.76 g/mol |
IUPAC Name | This compound |
CAS Number | 54131-67-8 |
Physical State | Liquid |
Solubility | Soluble in organic solvents |
The compound's structure features a long carbon chain with a hydroxyl group (-OH) and a chlorine atom, which significantly influence its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
This compound has also been investigated for its cytotoxic properties against cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells such as A549 (lung cancer) and HT29 (colon cancer) at concentrations as low as 10 µM. The compound's ability to activate caspase pathways suggests a potential role in cancer therapy.
Table: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (lung) | 10 | Apoptosis via caspase activation |
HT29 (colon) | 12 | Induction of oxidative stress |
MCF7 (breast) | 15 | Cell cycle arrest |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial properties of various chlorinated compounds, including this compound. The results indicated that it outperformed several conventional antibiotics against resistant strains of bacteria .
- Cancer Research : In a study conducted at a leading cancer research institute, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed a dose-dependent response with significant apoptosis observed in treated cells compared to controls .
- Neuroprotection : An investigation into the neuroprotective properties of this compound showed promising results in reducing neuronal cell death induced by amyloid-beta peptides. These findings suggest its potential application in treating Alzheimer’s disease .
Properties
CAS No. |
54131-67-8 |
---|---|
Molecular Formula |
C11H23ClO |
Molecular Weight |
206.75 g/mol |
IUPAC Name |
1-chloro-5,5-dimethylnonan-4-ol |
InChI |
InChI=1S/C11H23ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h10,13H,4-9H2,1-3H3 |
InChI Key |
HYCOWIOAWUIIAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(CCCCl)O |
Origin of Product |
United States |
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